potassium;(5-bromo-4-chloro-1H-indol-3-yl) sulfate
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Overview
Description
Compound “potassium;(5-bromo-4-chloro-1H-indol-3-yl) sulfate” is a chemical entity listed in the PubChem database It is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “potassium;(5-bromo-4-chloro-1H-indol-3-yl) sulfate” involves specific chemical reactions and conditions. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:
Cyclodextrin Inclusion Complex Formation: This method involves the formation of inclusion complexes with cyclodextrins, which can improve the solubility and stability of the compound.
Host Inclusion in Non-Polar Cavity: This technique is used to prepare host inclusion in the non-polar cavity of cyclodextrins.
Industrial Production Methods: Industrial production of compound “this compound” typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: Utilized for controlled synthesis under specific temperature and pressure conditions.
Continuous Flow Reactors: Employed for large-scale production to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: Compound “potassium;(5-bromo-4-chloro-1H-indol-3-yl) sulfate” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce various substituted compounds .
Scientific Research Applications
Compound “potassium;(5-bromo-4-chloro-1H-indol-3-yl) sulfate” has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Employed in biochemical assays and studies to understand biological processes.
Medicine: Investigated for its potential therapeutic properties and as a drug candidate.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of compound “potassium;(5-bromo-4-chloro-1H-indol-3-yl) sulfate” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to Receptors: It may bind to specific receptors or enzymes, modulating their activity.
Pathway Modulation: The compound can influence various biochemical pathways, leading to desired biological effects.
Comparison with Similar Compounds
Compound A: Shares a similar chemical structure but differs in its functional groups.
Compound B: Has comparable properties but exhibits different reactivity.
Compound C: Similar in molecular weight but varies in its applications.
Uniqueness: Compound “potassium;(5-bromo-4-chloro-1H-indol-3-yl) sulfate” stands out due to its unique combination of chemical properties, making it suitable for specific applications that other similar compounds may not be able to achieve.
Properties
IUPAC Name |
potassium;(5-bromo-4-chloro-1H-indol-3-yl) sulfate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNO4S.K/c9-4-1-2-5-7(8(4)10)6(3-11-5)15-16(12,13)14;/h1-3,11H,(H,12,13,14);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BONBCMDYPZGTEU-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2OS(=O)(=O)[O-])Cl)Br.[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C2=C1NC=C2OS(=O)(=O)[O-])Cl)Br.[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClKNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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